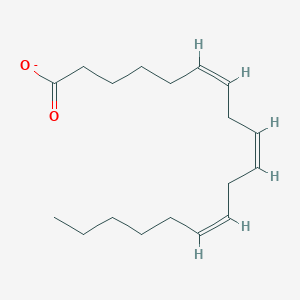

gamma-Linolenate

説明

特性

分子式 |

C18H29O2- |

|---|---|

分子量 |

277.4 g/mol |

IUPAC名 |

(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12- |

InChIキー |

VZCCETWTMQHEPK-QNEBEIHSSA-M |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-] |

正規SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling Gamma-Linolenate: A Technical Guide to its Discovery and Historical Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, holds a unique position in the landscape of lipid research and therapeutics. Unlike its pro-inflammatory counterparts, GLA and its metabolites have demonstrated significant anti-inflammatory and other beneficial physiological effects, sparking decades of scientific inquiry. This technical guide provides an in-depth exploration of the discovery of GLA, tracing its historical research trajectory, and detailing the key experimental methodologies and biochemical pathways that have defined our understanding of this intriguing fatty acid.

The Discovery of Gamma-Linolenic Acid: A Historical Milestone

The journey of gamma-linolenic acid began in the early 20th century with the analysis of a traditional medicinal plant.

Initial Isolation from Evening Primrose

In 1919, German chemists A. Heiduschka and K. Lüft published their work on the fatty acid composition of evening primrose (Oenothera biennis) seed oil.[1] Through their investigations, they isolated a novel 18-carbon fatty acid with three double bonds, which they named γ-linolenic acid. This discovery marked the first identification of this specific isomer of linolenic acid.

Elucidation of the Chemical Structure

The precise chemical structure of GLA was later confirmed by J.P. Riley in 1949.[1][2] Through oxidative degradation studies, Riley established the positions of the three cis-double bonds at the 6th, 9th, and 12th carbon atoms from the carboxyl end of the molecule, defining it as cis-6,9,12-octadecatrienoic acid.

Historical Perspectives on GLA Research: A Timeline of Key Developments

The discovery of GLA set in motion a cascade of research that gradually unveiled its metabolic significance and therapeutic potential.

-

1929: The concept of essential fatty acids was first proposed by George and Mildred Burr, highlighting the indispensable role of certain dietary fats for health.[1][2] This foundational work provided the context for understanding the importance of fatty acids like GLA.

-

1960s: The metabolic pathway of omega-6 fatty acids began to be elucidated, with researchers identifying the conversion of linoleic acid to GLA by the enzyme delta-6-desaturase.

-

1970s-1980s: A growing body of research focused on the conversion of GLA to dihomo-gamma-linolenic acid (DGLA) and its subsequent metabolism into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1).[3] This period marked a shift in understanding GLA's role from a simple fatty acid to a precursor of potent signaling molecules.

-

1990s to Present: Extensive clinical and preclinical studies have investigated the therapeutic potential of GLA in a wide range of inflammatory and chronic conditions, including rheumatoid arthritis, atopic dermatitis, and diabetic neuropathy. The focus has also expanded to understanding the genetic and dietary factors that influence GLA metabolism and its clinical efficacy.[4]

Quantitative Data: GLA Content in Natural Sources

The concentration of GLA varies significantly among different plant-based oils. The following table summarizes the typical GLA content in several common sources.

| Oil Source | Botanical Name | Typical GLA Content (% of total fatty acids) |

| Borage Seed Oil | Borago officinalis | 20-27% |

| Blackcurrant Seed Oil | Ribes nigrum | 15-20% |

| Evening Primrose Oil | Oenothera biennis | 7-14% |

| Hemp Seed Oil | Cannabis sativa | 2-4% |

Experimental Protocols: From Discovery to Modern Analysis

The methodologies for studying GLA have evolved significantly over the past century.

Historical Methods for Fatty Acid Isolation and Characterization (Early 20th Century)

-

Oil Extraction: The seed oil was likely extracted using a solvent such as petroleum ether or by mechanical pressing.

-

Saponification: The triglycerides in the oil were hydrolyzed to free fatty acids and glycerol (B35011) by heating with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide.

-

Fractional Distillation/Crystallization: The mixture of free fatty acids was then separated based on differences in their boiling points or melting points. This was a challenging process for unsaturated fatty acids due to their similar physical properties and susceptibility to oxidation.

-

Derivative Formation: To aid in purification and characterization, the fatty acids were often converted to more stable derivatives, such as their methyl esters or bromo-derivatives.

-

Structural Elucidation: The positions of the double bonds were determined through oxidative cleavage (e.g., with ozone or potassium permanganate) and identification of the resulting dicarboxylic acid fragments.

Modern Methods for GLA Analysis

Current analysis of GLA content in oils is predominantly performed using Gas Chromatography (GC) .

-

Lipid Extraction: Total lipids are extracted from the source material using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method) or hexane.

-

Transesterification: The fatty acids within the extracted lipids (primarily triglycerides) are converted to their fatty acid methyl esters (FAMEs) by reacting the sample with a reagent such as methanolic HCl or boron trifluoride in methanol.

-

Gas Chromatography (GC) Analysis: The FAMEs are then injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like DB-WAX). The FAMEs are separated based on their volatility and polarity.

-

Detection and Quantification: A Flame Ionization Detector (FID) is commonly used to detect the separated FAMEs. The area under each peak is proportional to the amount of that fatty acid, and by comparing the peak areas to those of known standards, the percentage of GLA and other fatty acids in the sample can be accurately determined.

Signaling Pathways and Experimental Workflows

The biological effects of GLA are primarily mediated through its metabolic conversion to DGLA and the subsequent production of signaling molecules.

Metabolic Pathway of Gamma-Linolenic Acid

The following diagram illustrates the key steps in the metabolism of GLA to DGLA and its downstream products.

Caption: Metabolic conversion of Linoleic Acid to GLA, DGLA, and downstream eicosanoids.

Experimental Workflow for GLA Analysis by Gas Chromatography

The following diagram outlines the typical workflow for the quantitative analysis of GLA in an oil sample.

Caption: Workflow for the analysis of Gamma-Linolenic Acid content in oil samples.

Conclusion

The discovery of gamma-linolenic acid by Heiduschka and Lüft in 1919 was a seminal moment in lipid research. Over the subsequent century, our understanding of GLA has evolved from its initial identification as a plant-derived fatty acid to its recognition as a critical precursor to potent anti-inflammatory signaling molecules. The historical progression of analytical techniques, from classical chemical methods to modern chromatography, has been instrumental in this journey. For researchers and drug development professionals, a thorough understanding of GLA's discovery, historical context, and biochemical pathways is essential for harnessing its therapeutic potential in the ongoing quest for novel treatments for inflammatory and other chronic diseases.

References

An In-depth Technical Guide to the Gamma-Linolenate Biosynthetic Pathway in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-linolenic acid (GLA; 18:3, n-6) is a biologically significant omega-6 polyunsaturated fatty acid (PUFA) that serves as a precursor to a variety of signaling molecules, including prostaglandins, leukotrienes, and thromboxanes. While not considered an essential fatty acid, as it can be synthesized endogenously from linoleic acid (LA; 18:2, n-6), the efficiency of this conversion is often limited and can be influenced by various physiological and pathological states. This technical guide provides a comprehensive overview of the core aspects of the GLA biosynthetic pathway in mammals, with a focus on the key enzymes, their regulation, and the methodologies employed for their study. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the fields of lipid metabolism, inflammation, and drug development.

The Gamma-Linolenate Biosynthetic Pathway

The biosynthesis of GLA from the essential fatty acid linoleic acid is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum of various mammalian cells. The pathway is subsequently extended to produce other important long-chain PUFAs.

The initial and rate-limiting step is the desaturation of linoleic acid to gamma-linolenic acid. This reaction is catalyzed by the enzyme delta-6-desaturase (FADS2) . FADS2 introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid chain.[1][2][3]

Following its synthesis, GLA is rapidly elongated to dihomo-gamma-linolenic acid (DGLA; 20:3, n-6). This reaction is catalyzed by the enzyme Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) . ELOVL5 adds a two-carbon unit from malonyl-CoA to the carboxyl end of GLA.[4][5] DGLA is a critical precursor for the synthesis of anti-inflammatory eicosanoids of series 1 (e.g., prostaglandin (B15479496) E1) and can be further metabolized to arachidonic acid (AA; 20:4, n-6) by the action of delta-5-desaturase (FADS1).

Key Enzymes and Their Regulation

Delta-6-Desaturase (FADS2):

-

Function: FADS2 is the rate-limiting enzyme in the biosynthesis of GLA from LA.[1][2] It is a membrane-bound enzyme located in the endoplasmic reticulum and contains a cytochrome b5-like domain.[3]

-

Substrate Specificity: While its primary substrate in this pathway is linoleic acid, FADS2 can also act on other fatty acids, including alpha-linolenic acid (ALA) in the omega-3 pathway.

-

Regulation: The expression and activity of FADS2 are subject to tight transcriptional regulation. A key transcriptional activator is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , which binds to the sterol regulatory element (SRE) in the FADS2 promoter.[1][6][7] Insulin and a high-carbohydrate diet can induce FADS2 expression via SREBP-1c activation. Conversely, polyunsaturated fatty acids, including GLA and its downstream products, can suppress FADS2 transcription, creating a negative feedback loop.

Elongase of Very Long Chain Fatty Acids 5 (ELOVL5):

-

Function: ELOVL5 is responsible for the elongation of GLA to DGLA.[4][5] It is also a membrane-bound enzyme of the endoplasmic reticulum and is involved in the elongation of other C18-20 PUFAs.

-

Substrate Specificity: ELOVL5 exhibits a preference for polyunsaturated fatty acyl-CoAs, with high activity towards gamma-linolenoyl-CoA.[4]

-

Regulation: Similar to FADS2, the transcription of the ELOVL5 gene is also regulated by SREBP-1c .[1][7] This coordinated regulation ensures a coupled synthesis of GLA and its subsequent elongation product, DGLA.

Quantitative Data

Enzyme Kinetics

Precise kinetic parameters for mammalian FADS2 and ELOVL5 can vary depending on the specific experimental conditions and the source of the enzyme. The following table summarizes representative kinetic values found in the literature.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism/Tissue |

| FADS2 | Linoleic Acid | Data not consistently available in a structured format | Data not consistently available in a structured format | Rat Liver Microsomes |

| ELOVL5 | Gamma-Linolenoyl-CoA | Data not consistently available in a structured format | Data not consistently available in a structured format | Mouse Liver Microsomes |

Note: The lack of standardized, readily available kinetic data highlights an area for further investigation in the field.

Tissue Distribution of Key Fatty Acids

The concentrations of linoleic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid vary significantly across different mammalian tissues, reflecting local synthesis, uptake from circulation, and subsequent metabolism. The following table provides an overview of the typical fatty acid composition in select human tissues.

| Fatty Acid | Adipose Tissue (% of total fatty acids) | Liver (% of total fatty acids) | Brain (Grey Matter) (% of total fatty acids) |

| Linoleic Acid (18:2, n-6) | 10 - 20 | 10 - 15 | 1 - 2 |

| Gamma-Linolenic Acid (18:3, n-6) | < 0.1 | < 0.1 | < 0.05 |

| Dihomo-gamma-Linolenic Acid (20:3, n-6) | 0.1 - 0.3 | 0.5 - 1.5 | 0.2 - 0.5 |

Data are compiled and averaged from multiple sources and should be considered as representative ranges.[1][4][8]

Experimental Protocols

FADS2 and ELOVL5 Enzyme Activity Assays

Objective: To measure the in vitro activity of delta-6-desaturase (FADS2) and ELOVL5 in mammalian tissue microsomes using radiolabeled substrates.

Materials:

-

Tissue of interest (e.g., liver)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Microsome isolation buffers

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1.5 mM ATP, 0.5 mM CoASH, 1.5 mM NADH, 5 mM MgCl2)

-

Radiolabeled substrate: [1-14C]Linoleic acid for FADS2 assay; [1-14C]Gamma-linolenic acid for ELOVL5 assay

-

Unlabeled fatty acid substrates

-

Malonyl-CoA (for ELOVL5 assay)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Methodology:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare the reaction mixture containing the reaction buffer, microsomal protein (typically 50-100 µg), and cofactors.

-

For the ELOVL5 assay, include malonyl-CoA in the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., 1-5 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) for saponification.

-

-

Product Extraction and Analysis:

-

Acidify the saponified mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids.

-

Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the fatty acid residue in a small volume of solvent and spot it onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Visualize the separated fatty acids using a phosphorimager or by scraping the corresponding spots into scintillation vials and counting the radioactivity.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the radioactivity incorporated into the product band and the specific activity of the radiolabeled substrate.

-

Express the enzyme activity as pmol or nmol of product formed per minute per mg of microsomal protein.

-

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of linoleic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid in mammalian tissue samples.

Materials:

-

Tissue sample

-

Internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0 or a deuterated analog of the analytes)

-

Lipid extraction solvents (e.g., chloroform (B151607):methanol (B129727), 2:1, v/v)

-

Derivatizing agent (e.g., BF3-methanol or trimethylsilyldiazomethane)

-

GC-MS system with a suitable capillary column (e.g., a polar column like a BPX70)

Methodology:

-

Lipid Extraction:

-

Homogenize the tissue sample in the presence of the internal standard.

-

Perform a Folch or Bligh-Dyer lipid extraction using chloroform and methanol to separate the lipids from other cellular components.

-

Collect the organic phase containing the lipids.

-

-

Saponification and Derivatization:

-

Saponify the lipid extract with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their esterified forms.

-

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a derivatizing agent like BF3-methanol. This step increases the volatility of the fatty acids for GC analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto the GC-MS system.

-

Separate the FAMEs based on their boiling points and polarity on the GC column using a temperature gradient.

-

Detect and identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of fatty acid standards.

-

Calculate the concentration of each fatty acid in the original tissue sample, expressed as µg or ng per mg of tissue.

-

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The mammalian this compound biosynthetic pathway and its regulation by SREBP-1c.

Experimental Workflow for Fatty Acid Analysis

Caption: A generalized experimental workflow for the analysis of fatty acids in mammalian tissues by GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic variants of the FADS1 FADS2 gene cluster are associated with altered (n-6) and (n-3) essential fatty acids in plasma and erythrocyte phospholipids in women during pregnancy and in breast milk during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FADS2 fatty acid desaturase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid - Wikipedia [en.wikipedia.org]

- 6. Concentrations of linoleic acid in adipose tissue differ with age in women but not men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gdx.net [gdx.net]

- 8. Fatty acid | Definition, Structure, Functions, Properties, & Examples | Britannica [britannica.com]

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Gamma-Linolenate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-Linolenic Acid (GLA) is an omega-6 polyunsaturated fatty acid with significant anti-inflammatory properties. Unlike many other omega-6 fatty acids which are precursors to pro-inflammatory molecules, GLA serves as a substrate for the production of potent anti-inflammatory and immunomodulatory eicosanoids. This guide elucidates the core mechanisms through which GLA exerts its effects, focusing on its metabolic conversion, competitive inhibition of pro-inflammatory pathways, and modulation of key intracellular signaling cascades. This document provides a technical overview supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

Metabolic Pathway of Gamma-Linolenate

The anti-inflammatory effects of GLA are not direct but are mediated through its metabolic products. The primary pathway involves the conversion of dietary Linoleic Acid (LA) into GLA by the enzyme delta-6-desaturase (Δ6D).[1] Subsequently, GLA is rapidly and efficiently elongated to Dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase (ELOVL5).[2][3]

DGLA is the pivotal molecule in this pathway. It can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids.[1][4] A small fraction of DGLA can also be converted by the enzyme delta-5-desaturase (Δ5D) to arachidonic acid (AA), a precursor to predominantly pro-inflammatory eicosanoids. However, this conversion is often rate-limited, allowing DGLA to accumulate in cell membranes following GLA supplementation.[4]

Core Anti-inflammatory Mechanisms

GLA's anti-inflammatory activity is multifaceted, stemming primarily from the actions of its metabolite, DGLA.

Production of Anti-inflammatory Eicosanoids

Once DGLA is incorporated into cell membrane phospholipids, it can be metabolized into two key series of anti-inflammatory molecules:

-

1-series Prostaglandins: DGLA is converted by COX enzymes (COX-1 and COX-2) into 1-series prostaglandins, most notably Prostaglandin E1 (PGE1).[4] PGE1 is a potent anti-inflammatory agent that can also act as a vasodilator and inhibitor of platelet aggregation.[2][5] Its anti-inflammatory effects are mediated, in part, by increasing intracellular cyclic AMP (cAMP) levels.

-

15-Hydroxyeicosatrienoic Acid (15-HETrE): DGLA can be metabolized by the 15-lipoxygenase (15-LOX) pathway to produce 15-HETrE.[4] This metabolite has been shown to suppress inflammation and inhibit the activity of the 5-lipoxygenase enzyme, which is responsible for producing pro-inflammatory leukotrienes.[3]

Competitive Inhibition of Arachidonic Acid Metabolism

A crucial aspect of DGLA's mechanism is its ability to competitively inhibit the pro-inflammatory cascade of Arachidonic Acid (AA). DGLA and AA compete for the same COX and LOX enzymes.[2] By increasing the cellular pool of DGLA through GLA supplementation, the substrate preference shifts away from AA.[4] This has two major consequences:

-

Reduced Pro-inflammatory Prostaglandins: DGLA competes with AA for the active site of COX enzymes, leading to a decrease in the synthesis of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and thromboxanes.[2]

-

Reduced Pro-inflammatory Leukotrienes: DGLA competes with AA for LOX enzymes. Furthermore, the DGLA-derived metabolite 15-HETrE is a potent inhibitor of 5-lipoxygenase, the key enzyme in the synthesis of highly pro-inflammatory 4-series leukotrienes, such as Leukotriene B4 (LTB4), a powerful neutrophil chemoattractant.[2][3]

Modulation of Pro-inflammatory Gene Expression

GLA and its metabolites can directly influence intracellular signaling pathways that control inflammation. Studies in macrophage cell lines have shown that GLA can significantly inhibit the activation of Nuclear Factor-kappaB (NF-κB), a master regulator of the inflammatory response.[6][7]

The mechanism involves:

-

Inhibition of IκBα Degradation: GLA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

-

Prevention of NF-κB Translocation: By stabilizing IκBα, GLA blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[6]

-

Downregulation of Inflammatory Genes: This inactivation of NF-κB leads to a significant reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like pro-interleukin-1β (pro-IL-1β).[6][7]

Some evidence suggests this effect may be mediated through the scavenger receptor CD36, which can interact with GLA to suppress NF-κB signaling.[8] Additionally, GLA has been shown to inhibit the activation of other pro-inflammatory pathways, including the ERK1/2 and JNK MAP kinase pathways.[6][7]

Quantitative Data from Clinical and Pre-clinical Studies

The anti-inflammatory effects of GLA have been quantified in numerous studies, particularly in the context of rheumatoid arthritis (RA).

Table 1: Effect of GLA (1.4 g/day ) on Rheumatoid Arthritis Symptoms (Data from Leventhal et al., 1993)[9]

| Clinical Measure | Mean Reduction from Baseline | Placebo Group |

| Number of Tender Joints | 36% | No significant improvement |

| Tender Joint Score | 45% | No significant improvement |

| Number of Swollen Joints | 28% | No significant improvement |

| Swollen Joint Score | 41% | No significant improvement |

Table 2: Clinical Response in RA Patients Treated with GLA (2.8 g/day ) for 6 Months (Data from Zurier et al., 1996)[10][11]

| Response Criteria | GLA Group (n=22) | Placebo Group (n=19) | P-value |

| Patients with ≥25% Improvement in 4 Measures | 14 (63.6%) | 4 (21.1%) | 0.015 |

Table 3: Effect of GLA Supplementation on Eicosanoid Synthesis in Healthy Humans (Data from Johnson et al., 1997)[12]

| Parameter | Treatment Group | Outcome |

| Leukotriene B4 (LTB4) Synthesis | 3.0 g/day GLA for 3 weeks | Statistically significant decrease (P < 0.05) |

| DGLA in Neutrophil Phospholipids | 3.0 and 6.0 g/day GLA | Significant enrichment |

| Arachidonic Acid in Neutrophils | 3.0 and 6.0 g/day GLA | No change |

Experimental Protocols

Protocol: In Vitro Macrophage Inflammation Assay

This protocol is based on methodologies used to assess the anti-inflammatory effects of GLA on lipopolysaccharide (LPS)-stimulated macrophages.[6][13]

Methodology:

-

Cell Culture: Plate RAW 264.7 mouse macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of GLA (e.g., 10, 50, 100 µM) or vehicle control (e.g., ethanol). Incubate for 24 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 12-24 hours.

-

Nitric Oxide Measurement: Collect the culture supernatant. Determine the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent assay.

-

Cytokine Analysis: Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Lyse the cells and extract total protein. Perform SDS-PAGE and Western blotting to determine the expression levels of key inflammatory proteins, such as iNOS, COX-2, and components of the NF-κB pathway (e.g., phosphorylated IκBα, nuclear p65).

Protocol: Extraction and Measurement of Eicosanoids

This protocol provides a general workflow for the extraction of eicosanoids from biological samples (e.g., plasma, cell culture media) for quantification by ELISA or LC-MS/MS.[14][15]

Methodology:

-

Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add a cyclooxygenase inhibitor (e.g., indomethacin, 10 µM final concentration) to prevent ex vivo eicosanoid synthesis.[15]

-

Acidification: Acidify the sample to a pH of ~3.5 using 2M hydrochloric acid. This protonates the carboxylic acid group of the eicosanoids, making them less water-soluble for extraction.[15]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 100% ethanol (B145695) followed by deionized water.

-

Load the acidified sample onto the cartridge. The eicosanoids will bind to the C18 stationary phase.

-

Wash the cartridge with a low-polarity solvent (e.g., 15% ethanol, followed by hexane) to remove hydrophilic impurities.[15]

-

Elute the eicosanoids from the column using a non-polar solvent such as ethyl acetate (B1210297) or methanol.[15]

-

-

Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried lipid extract in an appropriate assay buffer.

-

Quantification:

-

ELISA: Use commercial competitive ELISA kits specific for the eicosanoids of interest (e.g., PGE1, PGE2, LTB4).

-

LC-MS/MS: For higher sensitivity and multiplexing capability, analyze the sample using liquid chromatography-tandem mass spectrometry.

-

Conclusion

The mechanism of action of this compound in inflammation is a sophisticated, multi-pronged process orchestrated by its primary metabolite, DGLA. By promoting the synthesis of anti-inflammatory mediators (PGE1, 15-HETrE), competitively inhibiting the production of pro-inflammatory eicosanoids from arachidonic acid, and suppressing key inflammatory signaling pathways like NF-κB, GLA effectively shifts the cellular environment towards a state of resolution. The quantitative data from clinical trials in rheumatoid arthritis further substantiates its efficacy.[9][10] This comprehensive mechanism makes GLA a compelling molecule for further research and development in the treatment of chronic inflammatory disorders.

References

- 1. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gamolenic acid? [synapse.patsnap.com]

- 3. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation | MDPI [mdpi.com]

- 5. Dietary gamma-linolenic acid enhances mouse macrophage-derived prostaglandin E1 which inhibits vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gamma-Linolenic Acid Suppresses NF-κΒ Signaling via CD36 in the Lipopolysaccharide-Induced Inflammatory Response in Primary Goat Mammary Gland Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of rheumatoid arthritis with gammalinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gamma-Linolenic acid treatment of rheumatoid arthritis. A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gamma-Linolenic Acid Inhibits Inflammatory Responses by Regulating NF-κB and AP-1 Activation in Lipopolysaccharide-Induced RAW 264.7 Macrophages | springermedicine.com [springermedicine.com]

- 14. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arborassays.com [arborassays.com]

Gamma-Linolenate as a Precursor to Eicosanoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-linolenic acid (GLA, 18:3n-6) is an omega-6 polyunsaturated fatty acid with significant therapeutic potential, primarily owing to its role as a precursor to the anti-inflammatory eicosanoid, prostaglandin (B15479496) E1 (PGE1), and other bioactive lipid mediators. This technical guide provides an in-depth exploration of the metabolic conversion of GLA to dihomo-gamma-linolenic acid (DGLA) and its subsequent transformation into series-1 prostaglandins (B1171923) and 15-hydroxyeicosatrienoic acid (15-HETrE). We will detail the enzymatic pathways, present quantitative data on conversion efficiencies, and provide comprehensive experimental protocols for the study of these processes in a research and drug development context. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical and methodological principles.

Introduction

Gamma-linolenic acid is a unique omega-6 fatty acid found in select plant oils such as evening primrose oil, borage oil, and blackcurrant seed oil. Unlike the pro-inflammatory cascade initiated by arachidonic acid (AA), the metabolic products of GLA, particularly those derived from its elongated form, DGLA, exhibit potent anti-inflammatory and cytoprotective properties.[1] This has positioned GLA and its metabolites as attractive therapeutic targets for a range of inflammatory disorders, including rheumatoid arthritis, atopic dermatitis, and cardiovascular disease.[2][3] Understanding the intricacies of GLA metabolism is therefore paramount for the rational design of novel therapeutics that leverage this endogenous anti-inflammatory pathway.

The Metabolic Pathway: From Gamma-Linolenate to Eicosanoids

The conversion of GLA into bioactive eicosanoids is a multi-step enzymatic process that occurs within the cell. The key intermediate in this pathway is DGLA (20:3n-6).

Elongation of GLA to DGLA

Upon cellular uptake, GLA is rapidly and efficiently elongated to DGLA by the enzyme fatty acid elongase 5 (ELOVL5).[2] This conversion is a critical step, as DGLA is the direct precursor to the series-1 eicosanoids. Due to this efficient conversion, cellular levels of GLA are typically low, while DGLA can accumulate, especially with GLA supplementation.[2]

DGLA Metabolism to Eicosanoids

DGLA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of series-1 prostaglandins.[3][4] The primary product is Prostaglandin H1 (PGH1), which is then further metabolized by specific synthases to produce other prostaglandins, most notably Prostaglandin E1 (PGE1).[5] PGE1 is a potent vasodilator and possesses anti-inflammatory, anti-proliferative, and anti-thrombotic properties.[4]

-

Lipoxygenase (LOX) Pathway: DGLA can also be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE).[3] 15-HETrE has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[6]

A critical aspect of GLA and DGLA metabolism is the competition with the arachidonic acid (AA) cascade. DGLA can be further desaturated by the enzyme delta-5-desaturase (D5D) to form AA. However, this conversion is considered the rate-limiting step and is relatively inefficient in many cell types.[4] Furthermore, DGLA and its metabolites can competitively inhibit the enzymes that metabolize AA, thereby reducing the production of pro-inflammatory series-2 prostaglandins (e.g., PGE2) and series-4 leukotrienes (e.g., LTB4).[1]

Figure 1. Metabolic pathway of γ-Linolenic Acid to eicosanoids.

Quantitative Data on GLA Metabolism

The efficiency of GLA conversion and its subsequent metabolism can vary depending on the cell type, substrate availability, and the expression and activity of the relevant enzymes.

Table 1: In Vivo Effects of GLA Supplementation on Plasma Fatty Acid Composition

| Study Population | GLA Dose | Duration | Change in Plasma DGLA | Change in Plasma GLA | Reference |

| Healthy Volunteers | 1.1 g/day (Borage Oil) | 12 weeks | Significant Increase | - | [7] |

| Atopic Dermatitis Patients | Evening Primrose Oil | 12 weeks | Significant Increase | Significant Increase | [8] |

| Older Subjects | - | 3 months | Significant Increase (p < 0.002) | - | [9] |

| Healthy Volunteers | 3.0 and 6.0 g/day | - | Increased | Increased | [10] |

Table 2: In Vitro Conversion and Eicosanoid Production

| Cell Type | Treatment | Outcome | Quantitative Data | Reference |

| Human Mononuclear Cells | 1.1 g/day GLA (in vivo) | DGLA/AA ratio | Significant increase in DGLA to AA ratio | [7] |

| Human Synovial Cells | DGLA incubation | PGE1 Production | Significantly more PGE1 produced vs. control | [11] |

| Murine Macrophages | DGLA incubation | Prostaglandin Release | Increased PGD1 and PGE1 in a dose-dependent manner | [12] |

| Mouse Fibrosarcoma Cells | DGLA vs AA repletion | PGE1/PGE2 Production | PGE2 production highly favored over PGE1 | [5] |

Table 3: Enzyme Kinetics of DGLA Metabolism

| Enzyme | Substrate | Km | Vmax | Notes | Reference |

| COX-1 | DGLA vs AA | AA metabolized preferentially | - | DGLA and AA have similar affinities for COX-2 | [13] |

| COX-2 | DGLA vs AA | Similar affinities for both | Similar Vmax for both | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GLA metabolism.

Cell Culture and Fatty Acid Treatment

Objective: To enrich cultured cells with GLA or DGLA to study their metabolism.

Materials:

-

Cell line of interest (e.g., macrophages, neutrophils, endothelial cells)

-

Complete cell culture medium (e.g., RPMI 1640, DMEM) with fetal bovine serum (FBS)

-

Gamma-Linolenic Acid (GLA) or Dihomo-gamma-linolenic acid (DGLA)

-

Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

-

Ethanol (B145695) or DMSO

-

Sterile phosphate-buffered saline (PBS)

Protocol:

-

Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of GLA or DGLA in ethanol or DMSO. b. Prepare a stock solution of FAF-BSA in sterile PBS or serum-free medium (e.g., 10% w/v).[14][15] c. Warm the FAF-BSA solution to 37°C. d. Slowly add the fatty acid stock solution to the warm FAF-BSA solution while gently vortexing or stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 6:1.[16] e. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[14] f. Sterile-filter the fatty acid-BSA complex solution through a 0.22 µm filter.

-

Cell Seeding and Treatment: a. Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%). b. Remove the existing culture medium and wash the cells once with sterile PBS. c. Add fresh culture medium containing the desired final concentration of the fatty acid-BSA complex. A vehicle control containing FAF-BSA without the fatty acid should be included. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for fatty acid uptake and metabolism.

Lipid Extraction and Fatty Acid Analysis by GC-MS

Objective: To quantify the cellular fatty acid composition after GLA or DGLA treatment.

Materials:

-

Treated cells from Protocol 4.1

-

Methanol (B129727), Chloroform, Hexane (B92381)

-

Internal standard (e.g., C17:0 or a deuterated fatty acid)

-

BF3-methanol or methanolic HCl

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Lipid Extraction (Folch Method): a. Harvest the cells by scraping or trypsinization and wash with PBS. b. Add a known amount of internal standard to the cell pellet. c. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet and homogenize or sonicate to extract the lipids. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge to separate the layers and collect the lower organic phase containing the lipids. f. Evaporate the solvent under a stream of nitrogen.

-

Fatty Acid Methyl Ester (FAME) Derivatization: a. Add BF3-methanol or methanolic HCl to the dried lipid extract.[17] b. Heat the mixture at 80-100°C for the recommended time (e.g., 10-60 minutes) to convert fatty acids to their methyl esters.[17] c. After cooling, add hexane and water to extract the FAMEs into the hexane layer. d. Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject the FAME-containing hexane solution into the GC-MS. b. Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) for FAME separation.[18] c. Set the appropriate temperature program for the GC oven to separate the FAMEs based on their chain length and degree of unsaturation.[19][20] d. The mass spectrometer is typically operated in electron ionization (EI) mode, and FAMEs are identified by their characteristic fragmentation patterns and retention times compared to known standards.[13][19] e. Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

Eicosanoid Extraction and Analysis by LC-MS/MS

Objective: To measure the production of PGE1 and 15-HETrE from DGLA-treated cells.

Materials:

-

Cell culture supernatant from treated cells (Protocol 4.1)

-

Internal standards (e.g., deuterated PGE1 and 15-HETrE)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol, Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane

-

Formic acid or Acetic acid

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Protocol:

-

Sample Preparation and Solid-Phase Extraction (SPE): a. Collect the cell culture supernatant and add a known amount of deuterated internal standards.[21] b. Acidify the sample to a pH of approximately 3.5 with formic acid or acetic acid to protonate the eicosanoids.[21][22] c. Condition the C18 SPE cartridge by washing with methanol followed by water.[21][23] d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with a low concentration of methanol in water to remove polar impurities. f. Wash with hexane to remove non-polar lipids.[21] g. Elute the eicosanoids with ethyl acetate or methanol.[21] h. Evaporate the eluent to dryness under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of water, acetonitrile, and formic acid). b. Inject the sample into the LC-MS/MS system. c. Use a C18 reversed-phase column for chromatographic separation of the eicosanoids. d. The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[24][25] e. The mass spectrometer is operated in negative electrospray ionization (ESI) mode. f. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.[24][26][27]

Figure 2. Experimental workflow for studying GLA metabolism.

Conclusion

The metabolic pathway of gamma-linolenic acid to the anti-inflammatory eicosanoids PGE1 and 15-HETrE represents a significant endogenous mechanism for regulating inflammation. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust experimental methodologies, is essential for harnessing its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for investigating the pharmacological modulation of GLA metabolism and for the development of novel anti-inflammatory therapies. Further research focusing on the specific conversion rates in various disease models and the development of targeted delivery systems for GLA and DGLA will be crucial in translating the promise of this unique fatty acid into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alteration of the cellular fatty acid profile and the production of eicosanoids in human monocytes by gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of different combinations of gamma-linolenic, stearidonic and eicosapentaenoic acids on the fatty acid composition of blood lipids and mononuclear cells in human volunteers - ePrints Soton [eprints.soton.ac.uk]

- 9. The effects of fish oil and high or low linoleic acid intake on fatty acid composition of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake of dihomo-gamma-linolenic acid by murine macrophages increases series-1 prostaglandin release following lipopolysaccharide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 15. wklab.org [wklab.org]

- 16. fatty acid free BSA-cell culture - Tissue and Cell Culture [protocol-online.org]

- 17. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 18. gcms.cz [gcms.cz]

- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 21. arborassays.com [arborassays.com]

- 22. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 24. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS [mdpi.com]

- 25. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lipidmaps.org [lipidmaps.org]

- 27. tandfonline.com [tandfonline.com]

A Technical Guide to Dietary Sources of Gamma-Linolenic Acid for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the primary dietary sources of Gamma-Linolenic Acid (GLA), its metabolic significance, and standardized protocols for its extraction and quantification. The information presented is intended to support research and development activities in pharmaceuticals, nutraceuticals, and related fields.

Principal Dietary Sources of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (C18:3n-6) is a polyunsaturated omega-6 fatty acid found in select plant-based oils. While the human body can synthesize GLA from linoleic acid (LA), this conversion is often inefficient and can be hindered by aging, dietary deficiencies, and certain disease states[1][2]. Therefore, direct dietary sources are of significant interest for therapeutic and research applications. The most potent natural sources of GLA are seed oils from borage, black currant, and evening primrose[1][3]. Hemp seed oil is also a notable source, though with lower concentrations.

The concentration of GLA varies considerably among different plant sources. Borage seed oil is consistently identified as the richest commercial source[4][5][6]. The table below summarizes the typical GLA content across these primary oils, expressed as a percentage of total fatty acids.

| Oil Source | Botanical Name | GLA Content (% of Total Fatty Acids) | Reference(s) |

| Borage Seed Oil | Borago officinalis | 17% - 27% | [4][6][7][8] |

| Black Currant Seed Oil | Ribes nigrum | 13% - 20% | [3][4][7][9] |

| Evening Primrose Oil | Oenothera biennis | 7% - 12% | [4][7][10] |

| Hemp Seed Oil | Cannabis sativa | 1% - 6% | [11][12][13] |

Metabolic Pathway of Gamma-Linolenic Acid

Upon ingestion, GLA is rapidly metabolized into dihomo-gamma-linolenic acid (DGLA), a crucial precursor to anti-inflammatory eicosanoids[4][14]. This metabolic conversion bypasses the rate-limiting enzyme delta-6-desaturase (Δ6D), which is required for the conversion of linoleic acid to GLA[1]. DGLA can then be directed down two primary pathways:

-

Anti-inflammatory Pathway : DGLA is converted by cyclooxygenase (COX) enzymes into series-1 prostaglandins (B1171923) (e.g., PGE1) and by 15-lipoxygenase (15-LOX) into 15-hydroxyeicosatrienoic acid (15-HETrE). These molecules exhibit potent anti-inflammatory and anti-proliferative properties[5][6][10].

-

Pro-inflammatory Pathway : DGLA can be further desaturated by the enzyme delta-5-desaturase (Δ5D) to form arachidonic acid (AA), a precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes[10][14].

Supplementation with GLA is intended to increase the production of DGLA, thereby promoting the synthesis of anti-inflammatory mediators[14].

Experimental Protocols for GLA Analysis

Accurate quantification of GLA from dietary sources is critical for research and quality control. This typically involves a multi-step process including lipid extraction from the source material followed by chromatographic analysis. Gas chromatography (GC) is the most common and robust method for fatty acid analysis[15][16].

This protocol outlines a standard procedure for obtaining the total lipid fraction from seeds, a necessary prerequisite for GLA analysis.

-

Sample Preparation : Dry the plant seeds (e.g., borage, evening primrose) at 60°C until a constant weight is achieved. Grind the dried seeds into a fine, homogenous powder using a laboratory mill.

-

Solvent Extraction (Soxhlet) :

-

Place a known quantity (e.g., 10-20 g) of the ground seed powder into a cellulose (B213188) extraction thimble.

-

Position the thimble inside a Soxhlet extractor.

-

Add an appropriate solvent (e.g., n-hexane or petroleum ether) to a round-bottom flask connected to the extractor. The solvent volume should be approximately 2.5 times the volume of the extractor chamber.

-

Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6-8 hours, cycling the solvent through the sample.

-

-

Solvent Removal : After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at 40°C.

-

Drying and Storage : Dry the resulting crude oil under a stream of nitrogen gas to remove any residual solvent. Store the extracted oil at -20°C in a sealed container under nitrogen to prevent oxidation.

This protocol details the conversion of fatty acids within the extracted oil to Fatty Acid Methyl Esters (FAMEs) for analysis by GC with a Flame Ionization Detector (GC-FID). Derivatization to FAMEs increases the volatility of the fatty acids, making them suitable for GC analysis[16][17].

-

Saponification and Methylation (to FAMEs) :

-

Weigh approximately 25 mg of the extracted oil into a screw-cap glass tube.

-

Add 1.5 mL of 0.5 M NaOH in methanol (B129727). If desired, add an internal standard (e.g., C17:0 or C23:0 methyl ester) at this stage for precise quantification[16].

-

Blanket the tube with nitrogen, cap tightly, and heat in a water bath at 100°C for 10 minutes, with occasional vortexing.

-

Cool the tube to room temperature. Add 2 mL of Boron Trifluoride (BF3) in methanol (14% w/v), blanket with nitrogen, and heat again at 100°C for 5 minutes.

-

Cool to room temperature. Add 1 mL of iso-octane or n-hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 30 seconds. Allow the layers to separate.

-

-

FAME Extraction : Carefully transfer the upper organic layer, containing the FAMEs, to a clean GC vial. This sample is now ready for injection.

-

Gas Chromatography (GC-FID) Analysis :

-

Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A polar capillary column suitable for FAME separation (e.g., HP-88, SP-2560, or similar; 100 m x 0.25 mm x 0.2 µm).

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection : Inject 1 µL of the FAMEs sample into the GC inlet, typically set at 250°C with a high split ratio (e.g., 100:1).

-

Oven Temperature Program : A typical program starts at 140°C, holds for 5 minutes, then ramps up to 240°C at a rate of 4°C/min, and holds at 240°C for 20 minutes. This program should be optimized based on the specific column and instrument.

-

Detector : FID set at 260°C.

-

-

Quantification : Identify the GLA methyl ester peak by comparing its retention time to that of a certified FAME standard mixture. The quantity of GLA is determined by integrating the peak area. Results are typically expressed as a relative percentage of the total identified fatty acids.

References

- 1. Gamma-Linolenic_acid [bionity.com]

- 2. darwin-nutrition.fr [darwin-nutrition.fr]

- 3. Gamma-linolenic acid as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]

- 4. townsendletter.com [townsendletter.com]

- 5. Borage seed oil - Wikipedia [en.wikipedia.org]

- 6. draxe.com [draxe.com]

- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 8. Borage Oil — Botanical Formulations [botanicalformulations.com]

- 9. bioriginal.nl [bioriginal.nl]

- 10. Evening Primrose (Oenothera biennis) Biological Activity Dependent on Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. extension.okstate.edu [extension.okstate.edu]

- 12. Clarks Nutrition and Natural Foods Markets :: HealthNotes [clarksnutrition.com]

- 13. Hemp oil - Wikipedia [en.wikipedia.org]

- 14. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aquaculture.ugent.be [aquaculture.ugent.be]

- 16. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 17. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

gamma-Linolenate function in skin barrier and hydration

An In-depth Technical Guide on the Function of γ-Linolenate in Skin Barrier and Hydration

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, plays a critical role in the physiology and pathophysiology of the skin.[1] Unlike most omega-6 fatty acids which can be pro-inflammatory, GLA is unique due to its anti-inflammatory properties.[2][3] It is an essential fatty acid that the body can produce from linoleic acid via the enzyme delta-6-desaturase, though this process can be inefficient.[4][5] Therefore, dietary or topical supplementation is often required.[4] Found in plant-based oils such as evening primrose, borage, and black currant seed oil, GLA has demonstrated significant efficacy in improving skin barrier function and hydration.[3][4]

This technical guide provides a comprehensive overview of GLA's biochemical role, its mechanism of action on the skin barrier, quantitative data from clinical studies, and detailed experimental protocols relevant to its study.

Biochemical Role and Metabolic Pathways

GLA's primary functions in the skin are twofold: it acts as a structural component of the epidermal lipids and as a precursor to potent anti-inflammatory signaling molecules.

Metabolism of GLA to Anti-Inflammatory Eicosanoids

Dietary GLA bypasses the rate-limiting delta-6-desaturase step in omega-6 metabolism and is rapidly elongated to dihomo-γ-linolenic acid (DGLA).[6][7] DGLA is a pivotal fatty acid that sits (B43327) at a metabolic crossroads.[6][8] It can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into anti-inflammatory eicosanoids.[5]

Specifically, DGLA is converted via the COX pathway to series-1 prostaglandins (B1171923), notably Prostaglandin E1 (PGE1), and via the 15-lipoxygenase (15-LOX) pathway to 15-hydroxyeicosatrienoic acid (15-HETrE).[6][7] Both PGE1 and 15-HETrE exhibit potent anti-inflammatory and anti-proliferative properties.[1][6]

Crucially, only a small fraction of DGLA is converted by the enzyme Δ5-desaturase to arachidonic acid (AA), the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes.[6] Furthermore, DGLA and its metabolites competitively inhibit the metabolism of AA, thereby reducing the production of these pro-inflammatory mediators.[9]

Figure 1: Metabolic pathway of Gamma-Linolenic Acid (GLA) to anti-inflammatory mediators.

Role in Epidermal Structure

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary water barrier.[2][10] This barrier is composed of corneocytes embedded in a lipid-rich matrix of ceramides (B1148491), cholesterol, and free fatty acids. Linoleic acid is the most abundant fatty acid in the epidermis and is crucial for the synthesis of ceramides, which are essential for barrier integrity.[1] GLA, as a direct metabolite of linoleic acid, is incorporated into cellular membrane structures, including the ceramides of the stratum corneum.[2] This incorporation helps maintain the fluidity, stability, and integrity of the epidermal barrier, which is critical for regulating water loss.[2][4]

Mechanism of Action in Skin Barrier and Hydration

GLA improves skin barrier function and hydration through a dual-action mechanism: enhancing the structural integrity of the barrier and modulating inflammatory responses.

A compromised skin barrier is characterized by increased transepidermal water loss (TEWL), leading to dryness and susceptibility to irritants.[3][11][12] Both oral and topical administration of GLA has been shown to restore a defective epidermal skin barrier and normalize excessive TEWL.[4][13] By being incorporated into the lipid matrix, GLA strengthens the barrier, making it more effective at retaining water.[2] This leads to improved skin hydration, smoothness, and suppleness.[1][2]

Furthermore, chronic inflammation impairs skin barrier function.[13] The conversion of GLA to anti-inflammatory metabolites like PGE1 helps to reduce cutaneous inflammation.[4][14] This reduction in inflammation supports the skin's natural repair processes, allowing the barrier to heal and function more effectively.[3]

Figure 2: Logical flow of GLA's mechanism of action on the skin barrier and hydration.

Quantitative Data from Clinical Studies

Multiple clinical trials have quantified the effects of GLA supplementation on skin parameters. The data consistently show improvements in barrier function and hydration.

Study on Rosacea Patients

A prospective, double-blind, randomized, placebo-controlled trial investigated the efficacy of GLA (320 mg/day for 8 weeks) as an add-on therapy to minocycline (B592863) in patients with rosacea.[13][15] The study demonstrated statistically significant improvements in TEWL and stratum corneum hydration in the GLA group compared to the placebo group.[13][15]

Table 1: Effect of Oral GLA on Skin Barrier Parameters in Rosacea Patients

| Parameter | Group | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Week 12 (Mean ± SD) | p-value (over time) |

|---|---|---|---|---|---|

| TEWL (g/h/m²) | GLA (n=16) | 13.91 ± 4.50 | 10.36 ± 2.92 | 9.20 ± 2.50 | 0.033 * |

| Placebo (n=15) | 13.85 ± 4.17 | 12.31 ± 3.42 | 11.25 ± 3.12 | ||

| Stratum Corneum Hydration (au) | GLA (n=16) | 36.18 ± 8.72 | 54.85 ± 9.31 | 57.78 ± 9.23 | 0.003 * |

| Placebo (n=15) | 36.28 ± 8.14 | 44.20 ± 8.87 | 47.47 ± 7.75 |

Data sourced from Park et al., 2020.[13][15] p-value represents the significance of the difference in the change over time between the two groups.

Study on Subjects with Dry Skin and Mild Atopic Dermatitis

A study involving adults with dry skin or mild atopic dermatitis evaluated the effect of food enriched with GLA (200 mg/day) over 12 weeks.[16] The results showed a trend towards lower TEWL in the GLA group compared to the control group after 4 weeks.[16]

Table 2: Change in TEWL in Subjects with Dry Skin/Mild Atopic Dermatitis

| Measurement Site | Group | Mean Change from Baseline at Week 4 (± SE) |

|---|---|---|

| Cheek TEWL (g/h/m²) | GLA (n=61) | -3.24 ± 5.44 |

| Control (n=61) | -1.47 ± 5.25 | |

| Forearm TEWL (g/h/m²) | GLA (n=61) | -2.03 ± 3.77 |

| Control (n=61) | -0.90 ± 3.23 |

Data sourced from Kawamura et al., 2011.[16] While not statistically significant at p<0.05, the data indicates a beneficial effect.

Experimental Protocols

Assessing the efficacy of GLA on skin barrier function requires robust and standardized methodologies. A variety of non-invasive bioengineering methods are widely used in clinical studies.[17][18]

Protocol for In Vivo Assessment of Skin Barrier Function and Hydration

Objective: To quantify changes in transepidermal water loss (TEWL) and stratum corneum (SC) hydration following GLA supplementation.

1. Subject Acclimatization:

-

Subjects rest for at least 15-20 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%) before measurements are taken.[19] This ensures that skin parameters stabilize.

2. Measurement of Transepidermal Water Loss (TEWL):

-

Instrument: An open-chamber evaporimeter (e.g., Tewameter®).

-

Principle: The instrument measures the water vapor pressure gradient on the skin surface, which is directly related to the rate of water evaporating from the skin.[17][18] This is a direct measure of the competence of the skin's water barrier.[20]

-

Procedure:

- Select a flat, hairless, and lesion-free area of skin (e.g., volar forearm, cheek).

- Gently place the probe perpendicular to the skin surface without applying pressure.

- Allow the reading to stabilize for approximately 30-60 seconds.

- Record the value in g/h/m².

- Take three consecutive measurements and calculate the mean.

3. Measurement of Stratum Corneum Hydration:

-

Instrument: A Corneometer® (e.g., CM 825).

-

Principle: This method is based on measuring the electrical capacitance of the skin.[19] Since water has a higher dielectric constant than other skin components, the capacitance is directly proportional to the water content of the SC.[19]

-

Procedure:

- Use the same skin site as the TEWL measurement.

- Press the probe firmly and evenly onto the skin surface.

- The measurement is taken within a second.

- Record the value in arbitrary units (au).

- Take three consecutive measurements and calculate the mean.

Protocol for a Randomized Controlled Trial (RCT)

The following outlines a typical design for a clinical trial to evaluate the efficacy of oral GLA.

Figure 3: Typical experimental workflow for a randomized controlled trial of GLA.

Conclusion

Gamma-linolenic acid presents a scientifically-supported, dual-action approach to enhancing skin health.[2] Its role extends beyond being a simple fatty acid; it is a crucial structural element for the stratum corneum and a precursor to potent anti-inflammatory molecules that are vital for maintaining a healthy skin barrier.[2][6] The quantitative evidence from clinical trials demonstrates that GLA supplementation can significantly decrease transepidermal water loss and increase skin hydration, making it a valuable agent for conditions characterized by barrier dysfunction, such as atopic dermatitis, rosacea, and general dry skin.[4][11][13] For researchers and drug development professionals, GLA offers a promising therapeutic option, with well-defined mechanisms and measurable outcomes, for both dermatological and cosmetic applications.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. Gamma Linolenic Acid (GLA) Benefits & Dosage for Skin Health - Blog [kaya.in]

- 3. candconaturals.com [candconaturals.com]

- 4. bioriginal.com [bioriginal.com]

- 5. Gamma linolenic acid: an antiinflammatory omega-6 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. High transepidermal water loss induces fatty acid synthesis and cutaneous fatty acid-binding protein expression in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dietary supplementation of gamma-linolenic acid improves skin parameters in subjects with dry skin and mild atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. A Randomized, Placebo-Controlled Trial of Gamma Linolenic Acid as an Add-on Therapy to Minocycline for the Treatment of Rosacea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Supplementation of Gamma-Linolenic Acid Improves Skin Parameters in Subjects with Dry Skin and Mild Atopic Dermatitis [jstage.jst.go.jp]

- 15. A Randomized, Placebo-Controlled Trial of Gamma Linolenic Acid as an Add-on Therapy to Minocycline for the Treatment of Rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methods for the Assessment of Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Neuroprotective Effects of Gamma-Linolenic Acid

Abstract

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, has garnered significant interest for its potential therapeutic applications, including its role in the central nervous system. While traditionally associated with pro-inflammatory pathways, GLA and its metabolites, particularly dihomo-gamma-linolenic acid (DGLA), can also give rise to potent anti-inflammatory and cytoprotective molecules. This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of GLA. It delves into the molecular mechanisms, summarizes preclinical and clinical data, details experimental protocols from key studies, and visualizes critical signaling pathways. The evidence suggests that GLA exerts its neuroprotective effects through a multi-faceted approach, including the attenuation of neuroinflammation, reduction of oxidative stress, and modulation of apoptotic pathways. However, emerging research also points to context-dependent detrimental effects through specific metabolic pathways, underscoring the complexity of its biological actions. This document serves as a resource for researchers and professionals in the field of neuroscience and drug development, aiming to consolidate existing knowledge and guide future investigations into the therapeutic potential of GLA for neurological disorders.

Introduction: Gamma-Linolenic Acid and its Metabolism

Gamma-linolenic acid (GLA, 18:3n-6) is an omega-6 fatty acid found in several plant-based oils, such as evening primrose oil, borage seed oil, and blackcurrant seed oil.[1][2] In the body, GLA is synthesized from the essential fatty acid linoleic acid (LA) by the enzyme delta-6-desaturase (D6D).[3][4] Following its synthesis or dietary intake, GLA is rapidly elongated to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6).[4][5]

DGLA is a critical precursor to two distinct classes of eicosanoids:

-

Anti-inflammatory Eicosanoids: Cyclooxygenase (COX) enzymes metabolize DGLA into prostaglandin (B15479496) E1 (PGE1) and thromboxane (B8750289) A1 (TXA1), which possess anti-inflammatory and anti-platelet aggregatory properties.[4]

-

Pro-inflammatory Eicosanoids (indirectly): DGLA can be further desaturated by the enzyme delta-5-desaturase (D5D) to form arachidonic acid (AA, 20:4n-6), the precursor to potent pro-inflammatory molecules like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).

The therapeutic potential of GLA is largely predicated on its ability to increase cellular DGLA levels, thereby promoting the production of anti-inflammatory eicosanoids while potentially competing with AA for metabolic enzymes.[5]

Figure 1: Metabolic pathway of Gamma-Linolenic Acid (GLA).

Mechanisms of Neuroprotection

GLA's neuroprotective actions are not attributed to a single mechanism but rather to a network of interconnected effects on inflammation, oxidative stress, and programmed cell death.

Anti-Inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. GLA and DGLA exert anti-inflammatory effects primarily by:

-

Inhibiting NF-κB and AP-1: In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, GLA was shown to significantly inhibit the activation of the transcription factors NF-κB and AP-1. This was achieved by preventing the degradation and phosphorylation of IκBα, a key inhibitor of NF-κB.[3] The inactivation of these transcription factors leads to a downstream reduction in the expression of pro-inflammatory mediators.

-

Reducing Pro-inflammatory Cytokines and Enzymes: GLA treatment has been shown to inhibit the production of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-interleukin-1β (pro-IL-1β).[3] In a model of diabetic nephropathy, GLA treatment significantly ameliorated the increase in renal monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1).[6]

-

Modulating Microglia Activation: By suppressing inflammatory signaling cascades, GLA can prevent the over-activation of microglia, the resident immune cells of the CNS, which are major contributors to neuroinflammation.

Figure 2: GLA's inhibition of NF-κB and AP-1 inflammatory pathways.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, causes significant neuronal damage. GLA can mitigate oxidative stress through several mechanisms:

-

Synergy with Antioxidants: In diabetic rats, a combination of GLA and the antioxidant BM15.0639 showed a synergistic effect in correcting deficits in nerve conduction velocity and endoneurial blood flow, suggesting a strong interaction between GLA's metabolic effects and oxidative stress pathways.[7]

-

Reduction of ROS Generation: In vitro studies have demonstrated that GLA can directly reduce the generation of ROS.[8] In irradiated RAW 264.7 cells, GLA pretreatment led to a significant decrease in intracellular ROS levels.[8]

-

Modulation of Advanced Glycation End Products (AGEs): In a rat model of accelerated aging, GLA was found to inhibit the formation of AGEs, which are known to induce oxidative stress.[9] This effect was particularly potent at lower doses.[9]

Modulation of Apoptosis

GLA has been shown to selectively induce apoptosis in cancer cells while protecting normal cells.[10] In the context of neuroprotection, it can inhibit apoptotic pathways in neurons.

-

Regulation of Bcl-2 Family Proteins: GLA can alter the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins. In studies on irradiated cells, GLA treatment helped restore the Bcl-2/Bax ratio to near normal levels, thus preventing apoptosis.[8]

-

Inhibition of Caspase Activity: Apoptosis is executed by a cascade of enzymes called caspases. GLA has been shown to reduce the activity of key executioner caspases, such as caspase-3.[8]

-

Influence on p53: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. GLA has been reported to enhance the activity of p53 in tumor cells, contributing to their demise, while its effects in neurons may differ to promote survival.[10]

A Contrasting View: Ferroptosis-Mediated Neurodegeneration

While much research points to neuroprotective roles, some studies reveal a more complex, and potentially detrimental, function of GLA's metabolites. A recent study using the C. elegans model demonstrated that DGLA can induce ferroptosis-mediated neurodegeneration in dopaminergic neurons.[11][12]

-

Role of DHED: This neurotoxic effect was not caused by DGLA directly, but by its downstream metabolite, dihydroxyeicosadienoic acid (DHED), which is produced via the cytochrome P450-epoxide hydrolase (CYP-EH) pathway.[11][13]

-

Mechanism: DHED was shown to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[11][12] Inhibition of the epoxide hydrolase enzyme rescued the neurodegeneration induced by DGLA, confirming the critical role of the DHED metabolite.[11][12]

This finding highlights that the ultimate biological effect of GLA supplementation may depend on the specific metabolic flux within different cell types and tissues.

Figure 3: DGLA metabolite-driven ferroptosis in a C. elegans model.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from key studies investigating the neuroprotective and related biological effects of GLA.

Table 1: In Vitro Studies

| Model System | Treatment | Key Quantitative Finding | Reference |

| RAW 264.7 Macrophages | GLA (250 ng/mL) + 2 Gy Irradiation | ~2-fold increase in metabolic viability at 48h post-irradiation compared to irradiation alone. | [8] |

| RAW 264.7 Macrophages | GLA + 2 Gy Irradiation | Significant reduction in ROS generation at 4h and 24h post-irradiation. | [8] |

| RAW 264.7 Macrophages | GLA + 2 Gy Irradiation | Significant reduction in the percentage of cells with micronuclei (DNA damage) at 4, 24, and 48h. | [8] |

| Human & Rat Glioblastoma Cells | GLA | Increased number of apoptotic cells and decreased number of proliferative and migratory cells. | [14][15] |

| Bovine Serum Albumin Assay | GLA (0.1-24 µM) | Inhibited formation of Advanced Glycation End-products (AGEs) with an IC50 = 1.12 ± 0.05 µM . | [9] |

Table 2: In Vivo Animal Studies

| Animal Model | Treatment Protocol | Key Quantitative Finding | Reference |

| Streptozotocin-Diabetic Rats | GLA (2 weeks) | Corrected a 20.9% deficit in sciatic motor conduction velocity by 18.5% . | [7] |

| Streptozotocin-Diabetic Rats | GLA + Antioxidant (2 weeks) | Joint treatment improved sciatic motor conduction velocity deficit by 71.5% (a 7.5-fold amplification). | [7] |

| Streptozotocin-Diabetic Rats | GLA (2 weeks) | Corrected a 48.3% deficit in sciatic endoneurial blood flow by 34.8% . | [7] |

| Fructose-Induced Aging Rats | GLA (1 mg/kg for 40 days) | Significantly reversed fructose-induced deficits in Morris water maze (time in target quadrant, platform crossings). | |

| Fructose-Induced Aging Rats | GLA (1 and 5 mg/kg for 40 days) | Significantly reduced elevated glycosylated hemoglobin (HbA1c) levels. | [9] |

| C6 Glioma Rat Model | 5 mM GLA infusion (0.5 µl/hr for 14 days) | Reduced tumor area by 75 ± 8.8% compared to control. | [16] |

| C. elegans (dopaminergic neurons) | 100 µM DGLA | Increased whole-animal DHED levels to ~800 pmol/g . | [11] |

| C. elegans (dopaminergic neurons) | DGLA + AUDA (EH inhibitor) | Fully rescued DGLA-induced dopaminergic neurodegeneration. | [11][12] |

| C57BL/6J Mice + Lethal Radiation | GLA treatment | Increased survival from ~20% (radiation alone) to ~80% . | [8] |

Detailed Experimental Protocols

This section provides methodological details from selected studies to facilitate replication and further research.

Protocol: Amelioration of Glycation-Induced Memory Impairment (Rats)

-

Objective: To investigate the effect of GLA on memory impairment in a rat model of accelerated aging.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Aging Model: D-fructose was administered at 1000 mg/kg (i.p.) plus provided as a 10% solution in drinking water for a total of 40 days.

-

Treatment Groups:

-

Vehicle Control (Normal Saline)

-

Fructose Control

-

GLA (1 mg/kg) + Fructose

-

GLA (5 mg/kg) + Fructose

-

GLA (15 mg/kg) + Fructose

-

-